![molecular formula C23H16Cl2N2O2 B444638 (2Z)-N-bencil-2-[(2,4-diclorofenil)imino]-2H-cromeno-3-carboxamida CAS No. 330837-15-5](/img/structure/B444638.png)
(2Z)-N-bencil-2-[(2,4-diclorofenil)imino]-2H-cromeno-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene backbone, which is a common structure in many natural products and pharmaceuticals. The molecule also has a benzyl group attached to a nitrogen atom, and a 2,4-dichlorophenyl group attached via an imine linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene ring system, which consists of a benzene ring fused to a heterocyclic pyran ring. The benzyl group would be a phenyl ring attached to the molecule via a methylene bridge. The 2,4-dichlorophenyl group would be a phenyl ring substituted with two chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups would likely result in relatively high melting and boiling points. The compound might also exhibit significant UV/Vis absorption due to the conjugated system of pi electrons in the aromatic rings .Mecanismo De Acción
The exact mechanism of action of (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a key transcription factor involved in inflammation. (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has also been shown to inhibit the activity of various enzymes involved in oxidative stress, such as NADPH oxidase and xanthine oxidase. In cancer cells, (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been shown to induce apoptosis and inhibit cell cycle progression, possibly through the inhibition of various signaling pathways such as PI3K/Akt and MAPK/ERK.
Biochemical and Physiological Effects:
(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have shown that (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. In vivo studies have shown that (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide can reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and multiple sclerosis, as well as inhibit tumor growth in various cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has several advantages as a research tool, including its high purity and stability, and its ability to exhibit multiple biological activities. However, there are also some limitations to using (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide in lab experiments. For example, the compound may have limited solubility in certain solvents, which can affect its bioavailability and activity. Additionally, the exact mechanism of action of (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective derivatives of the compound, which may have improved therapeutic efficacy and reduced toxicity. Another area of interest is the investigation of the potential neuroprotective effects of (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide, particularly in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to elucidate the exact mechanism of action of (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide and its potential interactions with other signaling pathways and molecules. Finally, clinical trials are needed to evaluate the safety and efficacy of (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide as a potential therapeutic agent in humans.
Métodos De Síntesis
(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dichlorobenzaldehyde with benzylamine in the presence of a base, followed by the condensation of the resulting imine with 3-acetylcoumarin. The product is then treated with hydrochloric acid to obtain (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
Investigación en Comunicaciones Moleculares
En el campo de las Comunicaciones Moleculares (MC), este compuesto podría utilizarse en bancos de pruebas experimentales in vivo . La investigación en MC se centra en aplicaciones dentro del cuerpo humano, como la monitorización de la salud y la administración de fármacos . Este compuesto podría utilizarse potencialmente en el desarrollo de estos sistemas .
Uso en proyectos de ciencia ciudadana
Los proyectos de ciencia ciudadana, que involucran al público en general en actividades de investigación científica, podrían utilizar potencialmente este compuesto en sus investigaciones . Estos proyectos a menudo abordan desafíos sociales, políticos, culturales y ambientales, y este compuesto podría utilizarse en la investigación relacionada con estas áreas .
Biodiversidad agrícola
Este compuesto podría utilizarse potencialmente en proyectos de investigación que abordan la biodiversidad agrícola . Por ejemplo, podría utilizarse en estudios que investiguen el impacto de diferentes compuestos en el crecimiento y desarrollo de las plantas .
Contaminación marina
Safety and Hazards
Propiedades
IUPAC Name |
N-benzyl-2-(2,4-dichlorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-17-10-11-20(19(25)13-17)27-23-18(12-16-8-4-5-9-21(16)29-23)22(28)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKNXKFXSGPMLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

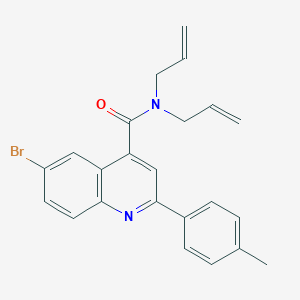
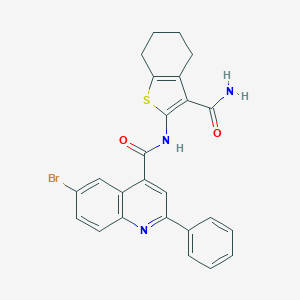
![2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B444559.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444560.png)
![2-{[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B444561.png)
![5-benzoyl-9-(3-chlorophenyl)-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444562.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B444565.png)
![6-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B444568.png)
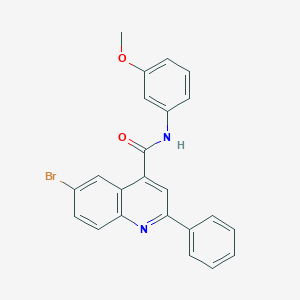
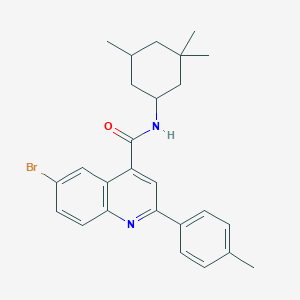
![2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B444574.png)
![6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444575.png)
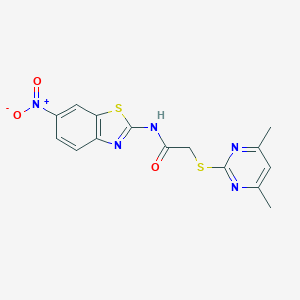
![ethyl 2-({3-[(2-fluoroanilino)carbonyl]-6-methoxy-2H-chromen-2-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444580.png)